molecular formula C14H11BrFNO B3341724 4-bromo-N-(2-fluoro-4-methylphenyl)benzamide CAS No. 1040047-92-4

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide

Cat. No.: B3341724
CAS No.: 1040047-92-4
M. Wt: 308.14 g/mol
InChI Key: FYMOEBAYOLCBRJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO. It is a derivative of benzamide, featuring a bromine atom at the 4-position and a fluoro-methylphenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluoro-4-methylphenyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide is unique due to the presence of both the fluoro and methyl groups on the phenyl ring. This combination can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry and other applications .

Properties

IUPAC Name

4-bromo-N-(2-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOEBAYOLCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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